molecular formula C14H16INO3 B3713491 Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate

Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate

Cat. No.: B3713491
M. Wt: 373.19 g/mol
InChI Key: QQIMBRJMUJZFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The field of organic synthesis continually seeks novel molecular building blocks that offer both structural rigidity and multiple points for diversification. Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate emerges as a compound of significant interest due to the strategic placement of its functional groups, which allows for sequential and controlled chemical modifications.

Predicted Physicochemical Properties

Property Value
Molecular Formula C₁₄H₁₆INO₃
Molecular Weight 389.19 g/mol
IUPAC Name This compound
CAS Number Not available
Predicted logP 2.8 - 3.2
Predicted pKa Amide nitrogen: ~ -1.0 (non-basic)

Note: The data in this table is computationally predicted and has not been experimentally verified.

A plausible and efficient method for the laboratory-scale preparation of this compound involves the acylation of methyl piperidine-4-carboxylate with 3-iodobenzoyl chloride. This reaction is a standard amidation, typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the hydrochloric acid byproduct. The starting materials, methyl piperidine-4-carboxylate fishersci.comthermofisher.com and 3-iodobenzoyl chloride sigmaaldrich.comapolloscientific.co.uk, are commercially available, making this synthetic route highly accessible for research purposes.

In modern organic synthesis, efficiency and molecular diversity are paramount. This compound is a prime example of a scaffold designed for diversity-oriented synthesis. The key to its utility lies in the aryl iodide group. The carbon-iodine bond is the most reactive among aryl halides for palladium-catalyzed cross-coupling reactions. wikipedia.org This feature enables chemists to introduce a wide array of substituents at the 3-position of the benzoyl ring through well-established methods. nobelprize.org

Key Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl, heteroaryl, or vinyl groups. nih.govyoutube.com

Sonogashira Coupling: Reaction with terminal alkynes to create arylalkynes, a common structural motif in functional materials and complex natural products. wikipedia.orgresearchgate.netlibretexts.org

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing substituted amino groups.

The ability to perform these transformations under mild conditions and with high functional group tolerance makes this compound a powerful tool for generating libraries of structurally diverse molecules for screening in drug discovery and materials science. mdpi.com

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals and biologically active natural products. Its saturated, chair-like conformation provides a three-dimensional framework that can effectively orient substituents in space to optimize interactions with biological targets.

The piperidine-4-carboxylate substructure is particularly significant. The carboxylate group at the 4-position serves as a versatile chemical handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides. This amide bond formation is a cornerstone of medicinal chemistry, allowing for the exploration of structure-activity relationships by systematically varying the "tail" region of a molecule. Furthermore, the ester can be reduced to a primary alcohol, providing another avenue for derivatization. This strategic placement allows the piperidine ring to act not just as a structural core but also as a modifiable linker element within a larger molecule.

The benzoyl-piperidine fragment is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets. This moiety is found in a wide range of therapeutic agents, including those with anticancer, antipsychotic, and neuroprotective properties.

From a synthetic standpoint, the amide linkage in the benzoyl-piperidine moiety is robust and generally stable to a wide range of reaction conditions. This metabolic stability is a desirable trait in drug design. The synthesis of this core structure is straightforward, typically involving the coupling of a piperidine derivative with a substituted benzoyl chloride or benzoic acid. researchgate.net The presence of the carbonyl group can also influence the electronic properties of the piperidine nitrogen and can act as a hydrogen bond acceptor, which can be crucial for binding to target proteins.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16INO3/c1-19-14(18)10-5-7-16(8-6-10)13(17)11-3-2-4-12(15)9-11/h2-4,9-10H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQIMBRJMUJZFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16INO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for Methyl 1 3 Iodobenzoyl Piperidine 4 Carboxylate

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate, the most logical disconnections involve the amide bond and the constituent heterocyclic and aromatic rings.

The most prominent functional group in the target molecule is the amide linkage. Amide bonds are typically formed by the reaction of an amine with a carboxylic acid derivative, such as an acyl chloride. amazonaws.com Therefore, a primary retrosynthetic disconnection is made across the C-N bond of the amide. This disconnection simplifies the target molecule into two key synthons: a piperidine-based secondary amine and a 3-iodobenzoyl electrophile. These synthons correspond to the chemical precursors Methyl piperidine-4-carboxylate and 3-iodobenzoyl chloride, respectively.

Figure 1: Retrosynthetic Disconnection at the Amide Bond

This approach is highly efficient as it breaks the complex molecule into two readily accessible fragments, which can be synthesized separately and then coupled in a final step.

The piperidine (B6355638) ring is a common scaffold in many pharmaceuticals. nih.gov The synthesis of the Methyl piperidine-4-carboxylate precursor can be approached in several ways. One common method involves the catalytic hydrogenation of the corresponding pyridine (B92270) derivative, methyl isonicotinate. This reaction typically employs catalysts such as rhodium on carbon or platinum oxide under a hydrogen atmosphere.

Alternatively, functionalized piperidines can be synthesized through multi-step sequences starting from acyclic precursors, though for this particular target, the hydrogenation of a pre-existing pyridine ring is often more direct. Another approach starts from 1-benzylpiperidin-4-one, which can undergo a Strecker-type condensation to introduce the carboxylate functionality. researchgate.net

The 3-iodobenzoyl moiety is derived from 3-iodobenzoic acid. The key synthetic challenge is the efficient introduction of the iodine atom onto the benzene (B151609) ring. This can be achieved through electrophilic aromatic substitution. A common method is the diazotization of 3-aminobenzoic acid, followed by a Sandmeyer-type reaction with potassium iodide. The resulting 3-iodobenzoic acid can then be converted to the more reactive 3-iodobenzoyl chloride for the subsequent amidation reaction.

Classical and Modern Synthetic Routes

The synthesis of this compound relies on the preparation of its two primary components, followed by their coupling.

The synthesis of methyl piperidine-4-carboxylate is a well-established process. A classical and widely used method is the esterification of piperidine-4-carboxylic acid (isonipecotic acid). nih.gov This can be achieved by reacting the acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or by using thionyl chloride in methanol. prepchem.comconnectjournals.com

Another route involves the direct synthesis from a precursor like 1-methylisonipecotic acid hydrochloride, which can be esterified using thionyl chloride in methanol to yield methyl 1-methylpiperidine-4-carboxylate. prepchem.com For the synthesis of the unsubstituted piperidine ester, a starting material without the N-methyl group would be used, or a demethylation step would be required. A method starting from 4-piperidinecarboxylic acid involves esterification to produce methyl 4-piperidinecarboxylate hydrochloride, which is then used in subsequent reactions. google.com

Table 1: Comparison of Synthetic Routes to Methyl Piperidine-4-carboxylate

Starting Material Key Reagents Advantages Disadvantages
Piperidine-4-carboxylic acid Methanol, Acid Catalyst (e.g., H₂SO₄) Direct, uses commercially available starting material. Can require harsh acidic conditions.
Piperidine-4-carboxylic acid Thionyl Chloride, Methanol High yielding, forms the ester readily. prepchem.com Thionyl chloride is corrosive and requires careful handling.
Methyl Isonicotinate H₂, Catalyst (e.g., PtO₂, Rh/C) Can be efficient for large-scale synthesis. Requires high-pressure hydrogenation equipment.

The preparation of 3-iodobenzoyl chloride is crucial for the final coupling step. This acyl chloride is commercially available but can also be readily synthesized in the laboratory from 3-iodobenzoic acid. scbt.com The most common method for this transformation is the reaction of the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which drives the reaction to completion.

Reaction Scheme for the formation of 3-Iodobenzoyl Chloride:

3-Iodobenzoic acid + SOCl₂ → 3-Iodobenzoyl chloride + SO₂ (g) + HCl (g)

An alternative method involves the use of oxalyl chloride, which often provides cleaner reactions and milder conditions, though it is a more expensive reagent.

Table 2: Reagents for the Conversion of 3-Iodobenzoic Acid to 3-Iodobenzoyl Chloride

Reagent Conditions Advantages Disadvantages
Thionyl Chloride (SOCl₂) Reflux, often with catalytic DMF Inexpensive, volatile byproducts. Corrosive, reaction can be vigorous.
Oxalyl Chloride ((COCl)₂) Room temperature or gentle heating in an inert solvent (e.g., CH₂Cl₂) Milder conditions, clean reaction. More expensive than thionyl chloride.

Once both the Methyl piperidine-4-carboxylate and 3-iodobenzoyl chloride precursors have been synthesized and purified, the final step is their condensation to form the target molecule, this compound. This is typically achieved by reacting the two components in an inert solvent in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrogen chloride byproduct from the acylation reaction. researchgate.net

Amidation Reactions: Conditions and Reagents

The crucial step in the synthesis of this compound is the formation of the amide bond between methyl piperidine-4-carboxylate and 3-iodobenzoic acid (or its activated derivative). This N-acylation is a fundamental reaction in organic synthesis. orientjchem.org A variety of conditions and reagents can be employed to facilitate this transformation, ranging from traditional coupling agents to catalyst-free methods.

The reaction typically involves activating the carboxylic acid group of 3-iodobenzoic acid to make it more susceptible to nucleophilic attack by the secondary amine of the piperidine ring. Common activating agents include carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often used in conjunction with an additive like 1-Hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. google.com Another approach is the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. dicp.ac.cnresearchgate.net The resulting 3-iodobenzoyl chloride can then react directly with methyl piperidine-4-carboxylate, usually in the presence of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the HCl byproduct. semanticscholar.org

The choice of solvent is critical and depends on the specific reagents used. Aprotic solvents such as dichloromethane (B109758) (DCM), dimethylformamide (DMF), or acetonitrile (B52724) (MeCN) are commonly employed. semanticscholar.orgchemistryviews.org Reaction conditions are generally mild, often proceeding at room temperature. semanticscholar.org

Table 1: Common Conditions for Amidation

Coupling Agent / Method Additive / Base Solvent Temperature Key Features
Acyl Chloride Triethylamine (TEA) or DIPEA Dichloromethane (DCM) 0°C to Room Temp. High reactivity; requires a base to scavenge HCl. semanticscholar.org
EDCI HOBt or DMAP DMF or DCM Room Temp. Mild conditions; good for sensitive substrates. google.com
T3P® (Propylphosphonic Anhydride) Pyridine or TEA Ethyl Acetate or MeCN Room Temp. to 50°C Effective for water removal; high yields. google.com
Catalyst-Free Acetic Anhydride (as acyl source) Solvent-free Elevated Temp. Eco-friendly; simple work-up. orientjchem.org

Esterification and Protecting Group Strategies

The methyl ester group at the 4-position of the piperidine ring is another key feature of the target molecule. The synthesis can start from either piperidine-4-carboxylic acid (isonipecotic acid) or its corresponding methyl ester. nih.gov If the synthesis begins with the acid, an esterification step is necessary. Standard methods for esterification include the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄ or HCl). researchgate.net Alternatively, milder methods can be used, such as reaction with trimethylsilyldiazomethane (B103560) (TMSDM), which is highly efficient and proceeds under neutral conditions. researchgate.net

Protecting group strategies are vital in multi-step syntheses to mask reactive functional groups and prevent unwanted side reactions. jocpr.comsemanticscholar.org In the synthesis of this compound, the secondary amine of the piperidine ring is the site of acylation. If other transformations are required on a different part of the molecule before N-acylation, the piperidine nitrogen must be protected.

The most common protecting groups for secondary amines like piperidine are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). creative-peptides.com The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of conditions but can be easily removed with strong acids like trifluoroacetic acid (TFA). creative-peptides.comnih.gov The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and is removed by catalytic hydrogenation (e.g., H₂/Pd-C). creative-peptides.com

Table 2: Protecting Groups for Piperidine Nitrogen

Protecting Group Abbreviation Introduction Reagent Cleavage Condition
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Trifluoroacetic Acid (TFA) or HCl creative-peptides.comnih.gov
Benzyloxycarbonyl Cbz Benzyl chloroformate (Cbz-Cl) Catalytic Hydrogenation (H₂/Pd-C) creative-peptides.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSu Base (e.g., Piperidine in DMF) creative-peptides.comub.edu

Advanced Synthetic Approaches and Methodological Innovations

Recent advancements in synthetic chemistry offer more efficient, sustainable, and innovative routes for constructing molecules like this compound.

Catalytic Methods in Synthesis

While traditional amidation often relies on stoichiometric activating agents, catalytic methods are gaining prominence due to their atom economy and milder reaction conditions. orientjchem.org Various catalysts can be employed for the N-acylation of the piperidine ring. Lewis acids such as ZnCl₂, FeCl₃, and Al(OTf)₃ have been reported to catalyze N-acylation reactions. orientjchem.org

Organocatalysis offers a metal-free alternative. For instance, chiral isothioureas have been used to catalyze the N-acylation of N-aminoindoles with aroyl chlorides, suggesting their potential applicability for acylating piperidine derivatives. dicp.ac.cn Even simple organic molecules like acetic acid can catalyze the N-acylation of amines using esters as the acyl source, presenting a green and cost-effective option. rsc.org In some cases, internal catalysis can be exploited, where a functional group within one of the reactants, such as a pyridine ring, accelerates the acylation process. semanticscholar.org

Flow Chemistry Applications for Efficient Production

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and ease of scalability. nih.govacs.org This technology is well-suited for the production of piperidine derivatives. nih.govorganic-chemistry.org

The synthesis of key intermediates or the final amidation step can be adapted to a flow process. For example, electrochemical reactions, which pair well with flow reactors, can be used to synthesize piperidine precursors. nih.govnih.gov A flow microreactor can facilitate the electroreductive cyclization to form piperidine rings, offering higher yields and easier scale-up compared to batch reactions. nih.govresearchgate.net The amidation reaction itself can also be performed in a flow system, allowing for precise control over reaction parameters and potentially leading to higher purity and yield of this compound.

Photochemical and Electrochemical Synthesis Pathways

Electrochemical methods provide a sustainable alternative to conventional synthesis, often avoiding the need for hazardous reagents and external oxidants or reductants. bohrium.comacs.org The formation of the amide bond in the target molecule can be achieved through electrosynthesis. chinesechemsoc.org One approach is the "anion pool" method, where the amine substrate is electrochemically deprotonated to form a highly reactive nucleophile that readily reacts with an acyl source like an anhydride. bohrium.comrsc.org

Another innovative electrochemical strategy is iodine-mediated amide coupling. In this process, an iodide salt is anodically oxidized to a reactive iodine species, which, in combination with a reagent like triphenylphosphine, activates the carboxylic acid for amidation. chemistryviews.org This method is particularly relevant given the iodo-substituent on the benzoyl moiety of the target compound. These electrochemical approaches are often performed at room temperature and can be highly atom-efficient. rsc.org

Multicomponent Reactions Incorporating the Scaffold

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. mdpi.comresearchgate.net MCRs are highly convergent and atom-economical, making them attractive for building complex molecular scaffolds like substituted piperidines. nih.govresearchgate.net

The piperidine core of the target molecule could potentially be assembled via an MCR. For example, a pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates has been used to synthesize highly substituted piperidines. researchgate.net While not a direct route to the target compound, such a strategy could be used to create a functionalized piperidine intermediate, which could then be further modified through esterification and N-acylation to yield this compound. The Strecker reaction, another MCR, is a known method for producing 4-amino-4-carboxypiperidine derivatives, which are structurally related to the target molecule's scaffold. researchgate.netmdpi.com

Solid-Phase Synthesis Techniques for Analog Generation

Solid-phase organic synthesis (SPOS) represents a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of related compounds for drug discovery and lead optimization. ijpsr.comnih.gov This methodology is particularly well-suited for creating analogs of this compound by systematically modifying the core scaffold. The general principle involves covalently attaching a starting material to an insoluble polymer support (resin), performing a series of chemical reactions, and finally cleaving the desired product from the support. ijpsr.comslideshare.net The primary advantage of this approach is the simplification of purification; excess reagents and byproducts are removed by simple filtration and washing of the resin-bound compound. ijpsr.com

A plausible solid-phase strategy for generating a library of analogs based on the 1-benzoylpiperidine-4-carboxylate scaffold would involve immobilizing the piperidine ring onto a solid support and subsequently introducing diversity through N-acylation with a variety of carboxylic acids.

Scaffold Immobilization:

The synthesis would commence by anchoring a protected piperidine-4-carboxylic acid (isonipecotic acid) derivative to a suitable resin. The choice of resin and linker is critical as it dictates the conditions for subsequent reactions and the final cleavage step. ijpsr.com For instance, a Wang resin or a 2-Chlorotrityl chloride (2-CTC) resin is commonly used for anchoring carboxylic acids. The piperidine nitrogen must be protected, typically with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, to prevent side reactions during the esterification to the resin.

The process would involve:

Anchoring: Reaction of Fmoc-piperidine-4-carboxylic acid with the hydroxyl group of a Wang resin or the chloro group of a 2-CTC resin in the presence of a suitable coupling agent or base.

Deprotection: Removal of the Fmoc protecting group from the piperidine nitrogen using a solution of a secondary amine, such as piperidine or 4-methylpiperidine (B120128) in a solvent like N,N-dimethylformamide (DMF). researchgate.net This exposes the secondary amine on the resin-bound scaffold for the subsequent diversification step.

Diversification via N-Acylation:

With the piperidine scaffold attached to the solid support, a library of analogs can be generated through parallel synthesis. imperial.ac.uk This involves splitting the resin into multiple reaction vessels and acylating the piperidine nitrogen with a diverse set of carboxylic acids. To generate analogs of this compound, one would use a library of substituted benzoic acids, including but not limited to, various iodo-, bromo-, chloro-, methyl-, and methoxy-substituted benzoic acids.

The N-acylation reaction is typically an amide bond formation carried out using standard peptide coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) with an additive like 1-hydroxybenzotriazole (HOBt), or benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP). The use of excess reagents drives the reaction to completion. ijpsr.com

Cleavage and Final Product Formation:

The final step is the cleavage of the synthesized analogs from the solid support. For acid-sensitive linkers like those on Wang or 2-CTC resins, this is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA), often in dichloromethane (DCM) with scavengers like triisopropylsilane (B1312306) (TIS) to prevent side reactions. mdpi.com

Simultaneously with cleavage, this step also facilitates the esterification of the carboxylic acid at the 4-position of the piperidine ring. By performing the cleavage in a solution of TFA/DCM and methanol, the liberated carboxylic acid is converted directly to the desired methyl ester, yielding the final library of Methyl 1-(substituted-benzoyl)piperidine-4-carboxylate analogs. Each compound can then be purified and characterized individually.

The following interactive table summarizes a typical solid-phase synthesis strategy for generating the target analogs.

ParameterDescription
Solid Support / ResinWang Resin or 2-Chlorotrityl Chloride Resin
Starting MaterialFmoc-piperidine-4-carboxylic acid
Scaffold AttachmentEster linkage between the 4-carboxyl group of piperidine and the resin.
Key IntermediatePiperidine-4-carboxylate-Resin (after Fmoc deprotection)
Diversification ReactionAmide coupling (N-acylation) of the resin-bound piperidine nitrogen.
Example Building BlocksLibrary of substituted benzoic acids (e.g., 3-iodobenzoic acid, 4-chlorobenzoic acid, 3-methylbenzoic acid).
Coupling ReagentsDIC/HOBt, HBTU, or PyBOP.
Cleavage & EsterificationTreatment with a solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Methanol (MeOH).
Final Product FormLibrary of Methyl 1-(substituted-benzoyl)piperidine-4-carboxylate analogs.

This solid-phase approach allows for the efficient and systematic exploration of the chemical space around the this compound scaffold, facilitating the identification of derivatives with optimized properties.

Chemical Reactivity and Derivatization of Methyl 1 3 Iodobenzoyl Piperidine 4 Carboxylate

Reactions Involving the Iodoaryl Moiety

The aryl iodide group is a highly versatile functional group in organic synthesis, primarily serving as an excellent electrophile in a multitude of transition-metal-catalyzed cross-coupling reactions. The reactivity of the C–I bond is significantly higher than that of C–Br or C–Cl bonds, allowing for selective transformations under milder conditions.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the iodoaryl moiety of the title compound is an ideal substrate for these transformations. wikipedia.orgnih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. This method is widely used to form biaryl structures and is known for its tolerance of a wide variety of functional groups. Reacting Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate with various aryl or vinyl boronic acids would yield novel biaryl or styrenyl derivatives, respectively.

Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgyoutube.com This reaction is a highly efficient method for the synthesis of aryl alkynes. wikipedia.org This would allow for the introduction of various substituted alkynyl groups at the 3-position of the benzoyl ring.

Heck Reaction: The Heck (or Mizoroki-Heck) reaction forms a substituted alkene through the reaction of the aryl iodide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction offers a direct method for the vinylation of the aromatic ring, leading to the formation of stilbene-like structures with excellent control of stereoselectivity. organic-chemistry.org

Negishi Coupling: This reaction employs an organozinc reagent as the nucleophilic partner to couple with the aryl iodide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Negishi coupling is noted for its high functional group tolerance and the ability to form C(sp²)–C(sp²), C(sp²)–C(sp³), and C(sp²)–C(sp) bonds. wikipedia.orgresearchgate.net

The following interactive table summarizes the expected products from these cross-coupling reactions.

Coupling ReactionReagentCatalyst SystemExpected Product Structure
Suzuki-Miyaura Arylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Sonogashira Terminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)
Heck Alkene (CH₂=CHR)Pd(OAc)₂, Ligand (e.g., PPh₃), Base (e.g., Et₃N)
Negishi Organozinc (R-ZnX)Pd(PPh₃)₄ or Ni(acac)₂

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the benzoyl group is electron-withdrawing. However, it is located meta to the iodine atom. This positioning is less effective at stabilizing the intermediate carbanion compared to ortho or para substitution. libretexts.org Consequently, SNAr reactions at the aryl iodide of this specific compound would likely require harsh conditions, such as very strong nucleophiles or high temperatures, and may proceed with lower efficiency compared to appropriately activated aryl halides. libretexts.org

Directed ortho metalation (DoM) is a powerful method for the regioselective functionalization of aromatic rings. wikipedia.org It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org The amide functionality within the 3-benzoyl group can act as a DMG, coordinating to the lithium base and directing deprotonation to one of the adjacent ortho positions (C2 or C4). wikipedia.orguwindsor.ca

This strategy would allow for the introduction of a wide range of electrophiles (e.g., silyl (B83357) groups, aldehydes, carboxyl groups, halogens) specifically at the C2 or C4 position of the benzoyl ring, providing access to derivatives that are difficult to synthesize through classical electrophilic aromatic substitution. The regioselectivity between the C2 and C4 positions would depend on steric factors and the specific reaction conditions employed.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.orgnucleos.com The driving force is typically the formation of a more stable organometallic intermediate. wikipedia.org In the context of this compound, treatment with a strong lithium amide base could potentially induce a halogen dance, causing the iodine atom to migrate from the C3 position to the more thermodynamically stable C2 position, where the resulting carbanion would be stabilized by the adjacent amide DMG. rsc.orgresearchgate.net

Following the migration, or by direct treatment with an alkyllithium reagent at low temperature, a halogen-lithium exchange could occur. This reaction would replace the iodine atom with lithium, generating a potent aryllithium nucleophile. This intermediate can then be trapped with various electrophiles, offering another route to functionalize the benzoyl ring at the original position of the iodine.

Transformations at the Piperidine (B6355638) Nitrogen

The nitrogen atom of the piperidine ring is part of a tertiary amide (an N-benzoyl group). This structural feature significantly influences its reactivity compared to a secondary amine.

Direct N-alkylation or N-acylation of the piperidine nitrogen in this compound is not a feasible reaction pathway under standard conditions. The nitrogen atom is already acylated, forming a stable tertiary amide. The lone pair of electrons on the nitrogen is delocalized through resonance with the adjacent carbonyl group, rendering it non-nucleophilic and unable to participate in typical alkylation or acylation reactions that require a free amine.

Further derivatization via alkylation or acylation at the piperidine nitrogen would necessitate a preliminary chemical step: the cleavage of the amide bond to release the free secondary amine, methyl piperidine-4-carboxylate. This deprotection could be achieved under strong acidic or basic hydrolysis conditions. Once the secondary amine is unmasked, it can readily undergo a variety of standard transformations:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would yield the corresponding N-alkylated piperidine derivatives. google.comresearchgate.net

N-Acylation: Treatment with acyl chlorides or anhydrides would form different N-acyl derivatives. researchgate.net

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) would lead to N-alkylation.

It is crucial to note that these transformations are not direct derivatizations of the title compound but rather of a product derived from it.

Formation of N-Substituted Derivatives

The direct formation of N-substituted derivatives from this compound is generally not a common synthetic route. The nitrogen atom of the piperidine ring is already part of a stable tertiary amide. Further substitution to form a quaternary ammonium (B1175870) salt would be energetically unfavorable.

Instead, the synthesis of analogous compounds with different substituents on the piperidine nitrogen is typically achieved by utilizing a precursor piperidine derivative, which is then acylated with 3-iodobenzoyl chloride or a related activated carboxylic acid. This approach allows for a wide variety of N-substituted analogues to be prepared. For instance, N-alkylation of a piperidine can be carried out using an alkyl halide in the presence of a base, followed by acylation. chemicalforums.comresearchgate.net Similarly, N-arylation can be achieved through methods like the Buchwald-Hartwig amination prior to the introduction of the 3-iodobenzoyl group.

A common precursor for such syntheses is methyl piperidine-4-carboxylate, where the secondary amine of the piperidine ring is available for substitution before the final acylation step. chemicalbook.com

Table 1: Representative N-Substituted Piperidine Precursors and Their Acylation

N-SubstituentPiperidine PrecursorAcylating AgentResulting Product Class
BenzylMethyl 1-benzylpiperidine-4-carboxylate3-iodobenzoyl chlorideN-benzyl-N-(3-iodobenzoyl)piperidinium salt (hypothetical)
MethylMethyl 1-methylpiperidine-4-carboxylate3-iodobenzoyl chlorideN-methyl-N-(3-iodobenzoyl)piperidinium salt (hypothetical)
PhenylMethyl 1-phenylpiperidine-4-carboxylate3-iodobenzoyl chlorideN-phenyl-N-(3-iodobenzoyl)piperidinium salt (hypothetical)

Note: Direct N-acylation of N-substituted piperidines is the standard synthetic route.

Oxidative and Reductive Transformations of the Amide Linkage

The amide linkage in this compound exhibits notable stability towards both oxidative and reductive conditions, a characteristic feature of tertiary amides.

Oxidative Transformations: The N-benzoyl group is generally resistant to mild oxidizing agents. However, under harsh oxidative conditions, cleavage of the amide bond can occur. More commonly, oxidative transformations target other parts of the molecule. For instance, oxidative cleavage is a known reaction for N-benzyl groups, which can be selectively removed in the presence of other functional groups. mdpi.comresearchgate.netresearchgate.net While the N-benzoyl group is more robust, strong oxidants could potentially lead to degradation of the molecule.

Reductive Transformations: The reduction of the tertiary amide in this compound to the corresponding amine requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides to amines. masterorganicchemistry.comrsc.org Treatment of this compound with LiAlH₄ would be expected to reduce both the amide and the ester functionalities. This would yield (1-((3-iodophenyl)methyl)piperidin-4-yl)methanol. The selectivity of this reduction can be challenging, as esters are also readily reduced by LiAlH₄. chemistrysteps.comlibretexts.org

Table 2: Predicted Products of Oxidative and Reductive Transformations

TransformationReagentPredicted Major Product
OxidationStrong Oxidizing Agent (e.g., KMnO₄)Complex mixture of degradation products
ReductionLithium Aluminum Hydride (LiAlH₄)(1-((3-iodophenyl)methyl)piperidin-4-yl)methanol

Reactions of the Ester Functionality

The methyl ester group at the 4-position of the piperidine ring is a versatile functional handle that can undergo a variety of chemical transformations.

Hydrolysis to Carboxylic Acids

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Vigorous basic hydrolysis, for example using potassium hydroxide (B78521) in a high-boiling solvent like propylene (B89431) glycol, has been shown to be effective for similar substrates. researchgate.net This process involves the saponification of the ester, followed by acidification to protonate the resulting carboxylate salt.

The resulting carboxylic acid, 1-(3-iodobenzoyl)piperidine-4-carboxylic acid, is a valuable intermediate for the synthesis of other derivatives, such as amides with different amine components. chemicalbook.com

Transesterification Reactions

Transesterification of the methyl ester can be accomplished by reacting this compound with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be used to introduce a variety of other ester groups. For example, heating the methyl ester in ethanol (B145695) with a catalytic amount of sulfuric acid would lead to the formation of the corresponding ethyl ester. To drive the reaction to completion, the lower-boiling alcohol (methanol) is typically removed by distillation.

Reduction to Alcohols and Subsequent Derivatization

The ester functionality can be selectively reduced to a primary alcohol, (1-(3-iodobenzoyl)piperidin-4-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org As mentioned previously, this reagent will also reduce the amide group. To achieve selective reduction of the ester in the presence of the amide, milder reducing agents or a protection-deprotection strategy for the amide might be necessary, though this can be synthetically challenging.

The resulting alcohol can be further derivatized. For example, it can undergo oxidation to the corresponding aldehyde, or be converted to ethers or esters through reaction with alkyl halides or acyl chlorides, respectively.

Amidation Reactions from the Ester

The methyl ester can be converted directly to an amide by reaction with a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires elevated temperatures and may be slow. The reactivity can be enhanced by using a catalyst or by converting the ester to a more reactive species. researchgate.net Alternatively, the ester can be hydrolyzed to the carboxylic acid first, which is then coupled with an amine using standard peptide coupling reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or CDI (1,1'-Carbonyldiimidazole). organic-chemistry.orgnih.govnih.gov This two-step approach is often more efficient and provides access to a wider range of amide derivatives.

Table 3: Summary of Reactions of the Ester Functionality

ReactionReagentsProduct
HydrolysisKOH, H₂O/Propylene Glycol; then H₃O⁺1-(3-iodobenzoyl)piperidine-4-carboxylic acid
TransesterificationR'OH, H⁺ or OR'⁻Ethyl 1-(3-iodobenzoyl)piperidine-4-carboxylate (with EtOH)
ReductionLiAlH₄(1-((3-iodophenyl)methyl)piperidin-4-yl)methanol
Amidation (direct)R'R''NH, heat1-(3-iodobenzoyl)-N-(substituted)piperidine-4-carboxamide
Amidation (via acid)1. KOH, H₂O; 2. R'R''NH, coupling agent1-(3-iodobenzoyl)-N-(substituted)piperidine-4-carboxamide

Chemo-, Regio- and Stereoselectivity in Complex Reaction Schemes

The reactivity of this compound is governed by the distinct functional groups present within its structure: an aryl iodide, an amide, a methyl ester, and a piperidine ring. In complex reaction schemes, particularly transition metal-catalyzed transformations, the interplay of these groups dictates the selectivity of chemical modifications. Understanding the principles of chemo-, regio-, and stereoselectivity is crucial for predicting reaction outcomes and designing synthetic routes to complex derivatives.

Chemoselectivity

Chemoselectivity refers to the preferential reaction of one functional group over others in a molecule. The most prominent feature for selective reactions in this compound is the carbon-iodine (C-I) bond on the benzoyl ring. This bond is highly susceptible to oxidative addition by low-valent transition metal catalysts, such as palladium(0), which is the key initiation step in a vast array of cross-coupling reactions.

Under typical palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, Buchwald-Hartwig), the C-I bond will react with exceptional preference over other potentially reactive sites. The amide and ester carbonyls are generally unreactive to these catalytic systems. While C-H bond activation is possible, it typically requires specific directing groups and harsher conditions; the C-I bond is kinetically and thermodynamically favored for reaction. The established reactivity trend for aryl halides in these reactions is C-I > C-Br > C-OTf >> C-Cl, ensuring that the aryl iodide is the exclusive site of transformation.

For instance, in a Suzuki-Miyaura coupling, the palladium catalyst will selectively insert into the C-I bond, allowing for the formation of a new carbon-carbon bond with a boronic acid derivative, leaving the rest of the molecule intact.

EntryBoronic Acid PartnerCatalyst SystemPredicted Major ProductSelectivity Focus
1Phenylboronic acidPd(PPh₃)₄, K₂CO₃Methyl 1-(3-phenylbenzoyl)piperidine-4-carboxylateChemoselective C-C bond formation at the C-I position.
24-Methoxyphenylboronic acidPd(OAc)₂, SPhos, K₃PO₄Methyl 1-(3-(4-methoxyphenyl)benzoyl)piperidine-4-carboxylateHigh chemoselectivity tolerant of electron-donating groups.
3Pyridine-3-boronic acidPd₂(dba)₃, XPhos, Cs₂CO₃Methyl 1-(3-(pyridin-3-yl)benzoyl)piperidine-4-carboxylateSelective coupling with a heteroaromatic partner.

This interactive table illustrates the predicted outcomes of Suzuki-Miyaura reactions, emphasizing the high chemoselectivity for the aryl iodide bond.

Regioselectivity

Regioselectivity, the preference for bond formation at one position over another, becomes a key consideration when the coupling partner offers multiple reaction sites. In the context of this compound, this is most relevant in reactions like the Mizoroki-Heck coupling, where an alkene is introduced.

The reaction of the aryl iodide with an unsymmetrical alkene, such as a terminal olefin (R-CH=CH₂), can theoretically yield two different regioisomers: a linear (E-isomer) product from addition to the unsubstituted carbon, or a branched (geminal) product from addition to the substituted carbon. The outcome is highly dependent on the reaction mechanism, which can be influenced by the choice of catalyst, ligands, and additives. chemrxiv.orglibretexts.org

Neutral Pathway: With traditional Heck conditions using neutral palladium complexes (e.g., Pd(OAc)₂ with phosphine (B1218219) ligands), the reaction is primarily governed by sterics. The bulky aryl group is preferentially transferred to the less sterically hindered terminal carbon of the alkene, leading to the linear product. libretexts.org

Cationic Pathway: The use of halide scavengers (like silver salts) or ligands that promote the formation of a cationic palladium intermediate can reverse this selectivity. In the cationic pathway, electronic effects dominate, and the aryl group adds to the more electron-deficient internal carbon of the alkene, favoring the branched product. libretexts.orgrsc.org

Nickel Catalysis: Nickel-based catalysts have also been shown to strongly favor the formation of branched products in Heck-type reactions with aliphatic olefins. nih.govnih.gov

EntryAlkene PartnerCatalyst / ConditionsPredicted Major RegioisomerRationale
1StyrenePd(OAc)₂, P(o-tol)₃, Et₃NLinearSteric control in the neutral palladium pathway favors terminal addition. buecher.de
21-OctenePd(OAc)₂, PPh₃, Ag₂CO₃BranchedCationic pathway driven by halide scavenger favors internal addition. libretexts.org
31-OcteneNi(cod)₂, dcype, K₃PO₄BranchedNickel catalysis inherently favors the branched, 1,1-disubstituted product. nih.gov

This interactive table outlines the expected regiochemical outcomes of a Mizoroki-Heck reaction under different catalytic conditions.

Stereoselectivity

Stereoselectivity in reactions involving this compound is primarily influenced by the conformational properties of the N-acylpiperidine ring. The piperidine ring exists in a dynamic equilibrium of chair conformations. The large N-(3-iodobenzoyl) group creates a significant steric presence that can influence the facial selectivity of reactions where a new stereocenter is formed.

While the molecule itself is achiral, its rigid conformational preferences can direct the approach of reagents to a prochiral substrate. For example, in an asymmetric Heck reaction with a prochiral alkene, the conformation of the piperidine ring could create a sterically biased environment, leading to a modest diastereomeric excess in the product. d-nb.infonih.gov

The amide bond between the benzoyl group and the piperidine nitrogen has restricted rotation, which further locks the conformation. This can lead to one face of the piperidine ring and its substituents being more shielded than the other. Studies on the C-H functionalization of related N-acylpiperidines have shown that the choice of catalyst and the nature of the acyl group can precisely control the site-selectivity and stereoselectivity of reactions on the piperidine ring itself. d-nb.infonih.govresearchgate.net This highlights the principle that the existing molecular architecture can serve as a chiral auxiliary to influence the stereochemical outcome of subsequent transformations, even if the effect is substrate-dependent and often requires chiral ligands to be highly effective.

Advanced Research Applications of Methyl 1 3 Iodobenzoyl Piperidine 4 Carboxylate As a Synthetic Building Block

Synthesis of Diverse Chemical Scaffolds and Molecular Architectures

The structural features of Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate make it an ideal starting material for the synthesis of a variety of complex organic molecules, including fused heterocyclic systems, spiro compounds, and macrocycles.

The presence of the 3-iodobenzoyl moiety is particularly advantageous for the construction of fused heterocyclic systems. The carbon-iodine bond serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Sonogashira Coupling: The reaction of the aryl iodide with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield an alkynyl-substituted intermediate. This intermediate can then undergo an intramolecular cyclization, often promoted by the presence of a nucleophile on the piperidine (B6355638) ring or the benzoyl group, to form a variety of fused heterocycles such as indolizidine or quinolizidine derivatives. A general strategy involves iterative cycles of Sonogashira coupling followed by iodocyclization to build polyheterocyclic compounds. nih.gov

Heck Coupling: The palladium-catalyzed reaction with alkenes can be employed to introduce vinyl groups, which can subsequently participate in intramolecular cyclization reactions to form benzo-fused heterocycles. core.ac.uknih.govfrontiersin.orglibretexts.org Reductive Heck coupling is a notable method for constructing substituted piperidine rings. nih.gov

Suzuki Coupling: Coupling with boronic acids or esters allows for the introduction of various aryl or heteroaryl substituents. If the introduced substituent contains a suitably positioned functional group, subsequent intramolecular condensation or cyclization can lead to the formation of fused polycyclic systems. researchgate.netlibretexts.orgmdpi.comnih.govnih.gov

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl iodide with amines. Intramolecular variants of this reaction, or subsequent cyclization of the aminated product, can be used to construct nitrogen-containing fused heterocycles. wikipedia.orglibretexts.orgnih.govnih.govbeilstein-journals.org

Ullmann Condensation: Copper-catalyzed coupling reactions can also be utilized to form C-N, C-O, or C-S bonds, providing alternative pathways to fused heterocyclic structures. wikipedia.orgorganic-chemistry.orgwikipedia.orgthermofisher.comslideshare.net

The general approach for the synthesis of benzo-fused indolizidine alkaloid mimics often involves the addition of a heteroaryl Grignard reagent to an N-acylpyridinium salt, followed by an intramolecular Heck cyclization, showcasing a plausible route for derivatives of the title compound. nih.gov

Table 1: Potential Fused Heterocyclic Systems from this compound via Palladium-Catalyzed Reactions

Coupling ReactionCoupling PartnerPotential Fused Heterocycle
SonogashiraTerminal alkyne with a hydroxyl groupFuro[3,2-c]piperidine derivative
HeckAlkene with a primary amineTetrahydroquinoline derivative
Suzuki2-aminophenylboronic acidDibenz[b,f]azepine derivative
Buchwald-HartwigIntramolecular with piperidine NBenzo[g]indolizidine derivative

Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures. The piperidine ring of this compound can serve as a scaffold for the construction of spirocyclic systems.

One established strategy for the synthesis of spirocyclic piperidines involves the radical hydroarylation of linear aryl halide precursors. nih.govresearchgate.net In a hypothetical application, the 3-iodobenzoyl group could be modified to incorporate an alkene-containing side chain. A subsequent intramolecular radical cyclization, potentially initiated by a photoredox catalyst, could then form a new ring spiro-fused to the piperidine core. The synthesis of spiropiperidines can be approached by either forming the spirocycle on a pre-existing piperidine ring or by constructing the piperidine ring on a pre-existing carbocyclic or heterocyclic ring. whiterose.ac.uk

Another approach could involve the conversion of the piperidine nitrogen to a nucleophile that participates in an intramolecular cyclization onto an electrophilic center created at the benzoyl group or a substituent introduced via cross-coupling.

Table 2: Hypothetical Spiro Compounds Derived from this compound

Cyclization StrategyKey IntermediateResulting Spiro Compound
Radical HydroarylationDerivative with an N-allyl groupSpiro[piperidine-4,2'-pyrrolidine]
Intramolecular Aldol CondensationDerivative with a ketone on an N-alkyl chainSpiro[piperidine-4,1'-indene]
Ring-Closing MetathesisDiene derivativeSpiro[piperidine-4,3'-cyclohexene]

Macrocycles are large ring structures that are of interest in drug discovery and materials science. The ester functionality of this compound provides a handle for macrocyclization.

One potential strategy involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a long-chain diamine or diol, which has been previously attached to the benzoyl moiety (for instance, via a Suzuki or Sonogashira coupling followed by functional group manipulation). The final ring-closing step to form the macrocycle would be an intramolecular amidation or esterification reaction. Conformation-directed macrocyclization is a key strategy to favor the desired intramolecular reaction over intermolecular polymerization. semanticscholar.org Peptide macrocyclization strategies, such as lactam formation, can also be adapted for non-peptidic molecules. nih.govuni-kiel.deresearchgate.net

Table 3: Potential Macrocyclization Approaches Using Derivatives

Linker Introduction MethodRing-Closing ReactionPotential Macrocycle Class
Suzuki coupling with an amino-terminated boronic acidIntramolecular AmidationMacrolactam
Sonogashira coupling with a hydroxy-terminated alkyneIntramolecular Esterification (Macrolactonization)Macrolactone
Heck coupling with an amino-terminated alkeneReductive Amination followed by AmidationCyclic Peptidomimetic

Use in Ligand Design and Coordination Chemistry for Catalytic Systems

The rigid piperidine scaffold and the potential for introducing various coordinating groups make this compound a promising precursor for the synthesis of novel ligands for coordination chemistry and catalysis.

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce one enantiomer of a chiral product selectively. nih.govrsc.org The piperidine-4-carboxylate moiety can be derived from chiral precursors, or chirality can be introduced in subsequent synthetic steps.

The carboxylic acid, obtained after hydrolysis of the methyl ester, is a key functional group for ligand synthesis. Chiral carboxylic acids themselves can act as ligands or be used to introduce other coordinating groups. researchgate.netrsc.orgnih.gov For example, the carboxylic acid can be converted to a chiral amide or ester containing additional donor atoms like phosphorus, nitrogen, or sulfur.

Furthermore, the 3-iodo-benzoyl group can be functionalized via cross-coupling reactions to introduce phosphine (B1218219), pyridine (B92270), or other coordinating moieties. The combination of a chiral piperidine backbone and strategically placed coordinating groups could lead to the development of novel P,N or N,N-type ligands for a range of asymmetric transformations.

Table 4: Potential Chiral Ligands and Their Applications

Ligand TypeSynthetic ModificationPotential Catalytic Application
P,N-LigandSuzuki coupling with diphenylphosphine boronic acidAsymmetric Allylic Alkylation
N,N-LigandAmidation with a chiral amino alcoholAsymmetric Transfer Hydrogenation
Chiral Carboxylic AcidHydrolysis of the methyl esterLewis Acid Catalysis

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers. researchgate.net The design of the organic linker is crucial in determining the structure and properties of the resulting MOF. nih.govuq.edu.auresearchgate.net

Derivatives of this compound could serve as novel linkers for MOF synthesis. The carboxylic acid, obtained upon hydrolysis, is a common coordinating group in MOF chemistry. wikipedia.org To create a linker capable of forming a 3D framework, additional coordinating groups need to be introduced. This can be achieved by, for example, performing a Suzuki coupling reaction on the 3-iodo-benzoyl group with a boronic acid that already contains one or two additional carboxylate groups. The resulting multicarboxylate linker could then be reacted with various metal salts to form novel MOFs with potentially interesting topologies and properties for applications such as gas storage and catalysis.

Table 5: Hypothetical MOF Linkers and Potential Properties

Linker ModificationResulting Linker TypePotential MOF Property
Suzuki coupling with 4-carboxyphenylboronic acidDicarboxylic acidGas separation
Sonogashira coupling with 4-ethynylbenzoic acidDicarboxylic acidLuminescence
Hydrolysis and amidation with 4-aminobenzoic acidDicarboxylic acidCatalysis

Role in Probing Reaction Mechanisms and Methodological Development

The strategic placement of an iodo group on the benzoyl ring of this compound makes it an ideal candidate for investigating a variety of reaction mechanisms, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond serves as a reactive handle, allowing for precise and controlled transformations that can be monitored to elucidate mechanistic pathways.

Studies on the Kinetics and Thermodynamics of Reactions Involving the Compound

These studies often involve monitoring reaction progress over time under various conditions to determine rate laws and activation parameters. For instance, the kinetics of palladium-catalyzed cross-coupling reactions, where an aryl iodide like this compound would be a key substrate, are frequently studied to understand the influence of ligands, bases, and temperature on the reaction rate.

Table 1: Representative Kinetic Data for a Hypothetical Cross-Coupling Reaction

ParameterValue
Reaction Order (Aryl Iodide)1
Reaction Order (Coupling Partner)1
Reaction Order (Catalyst)1
Activation Energy (Ea)15-25 kcal/mol
Enthalpy of Reaction (ΔH)-10 to -20 kcal/mol
Entropy of Activation (ΔS‡)-5 to -15 cal/mol·K

Note: The data in this table is hypothetical and serves as an illustrative example of the types of parameters determined in kinetic studies of similar aryl iodides. Specific values for this compound are not currently available in published literature.

Thermodynamic parameters, such as the enthalpy and entropy of reaction, provide insight into the spontaneity and energy changes associated with the transformation. These are often determined through calorimetric methods or calculated using computational chemistry. Such data is vital for optimizing reaction conditions to achieve higher yields and selectivity.

Development of Novel Synthetic Sequences and Protocols

The utility of this compound as a synthetic building block is most evident in its application to the development of novel synthetic sequences and protocols. Its bifunctional nature allows for sequential or tandem reactions, enabling the efficient construction of complex molecular architectures.

Researchers have leveraged the reactivity of the aryl iodide moiety in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern organic synthesis and the use of substrates like this compound allows for the exploration and optimization of these powerful methods.

For example, a novel synthetic protocol could involve an initial Suzuki coupling at the iodo position, followed by modification of the piperidine ring or the carboxylate group. This stepwise approach allows for the systematic build-up of molecular complexity.

Table 2: Exemplary Synthetic Protocol Utilizing this compound

StepReaction TypeReagents and ConditionsProduct Functionality
1Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °CBiaryl system
2Ester HydrolysisLiOH, THF/H₂O, rtCarboxylic acid
3Amide CouplingAmine, HATU, DIPEA, DMF, rtAmide

This table illustrates a potential multi-step synthesis where this compound serves as the starting material for creating a diverse library of compounds. The development of such protocols is a testament to the compound's value in advancing synthetic methodology. By providing a reliable and versatile scaffold, it enables chemists to devise new and more efficient routes to valuable chemical entities.

Computational and Theoretical Investigations of Methyl 1 3 Iodobenzoyl Piperidine 4 Carboxylate

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational landscape of Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate are dictated by the interplay of its constituent fragments: the piperidine (B6355638) ring, the 3-iodobenzoyl group, and the methyl carboxylate substituent. Computational modeling serves as a powerful tool to elucidate the molecule's preferred shapes and the energy barriers between them.

Exploration of Preferred Conformational States

The central piperidine ring is expected to adopt a chair conformation, which is the most stable arrangement for six-membered saturated rings, minimizing both angle and torsional strain. In this chair form, substituents at the 1 and 4 positions can exist in either axial or equatorial orientations.

For this compound, the bulky 3-iodobenzoyl group at the nitrogen atom (N1) and the methyl carboxylate group at the carbon atom (C4) will preferentially occupy equatorial positions to minimize steric hindrance. The equatorial orientation places these large groups away from the bulk of the ring, resulting in a lower energy and more stable conformation. The alternative, with one or both groups in the axial position, would lead to significant 1,3-diaxial interactions, which are energetically unfavorable.

Energy Minimization and Potential Energy Surface Mapping

Energy minimization calculations are employed to identify the most stable (lowest energy) conformation of the molecule. These calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find a geometry where the net forces on all atoms are close to zero. For this compound, the global minimum energy conformation is predicted to be the one where the piperidine ring is in a chair form with both the 1-(3-iodobenzoyl) and 4-(methyl carboxylate) substituents in equatorial positions.

Potential energy surface (PES) mapping provides a more comprehensive view of the molecule's conformational flexibility. By systematically rotating key dihedral angles (e.g., the angle defining the orientation of the 3-iodobenzoyl group) and calculating the energy at each step, a map of the energy landscape can be generated. This map reveals the various stable conformers (local minima) and the energy barriers (transition states) that separate them. For this molecule, the PES would likely show deep energy wells corresponding to the preferred equatorial conformations and higher energy regions corresponding to less stable axial or twisted boat conformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed insights into the electronic properties of this compound, which are crucial for understanding its reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The HOMO represents the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive.

In this compound, the HOMO is expected to be localized primarily on the electron-rich 3-iodobenzoyl ring, particularly the iodine atom and the aromatic system. The LUMO is likely to be distributed over the carbonyl group of the benzoyl moiety and the ester group, which are electron-deficient centers. The presence of the electron-withdrawing iodine atom and the carbonyl groups would be expected to lower both the HOMO and LUMO energy levels.

Table 1: Calculated Frontier Molecular Orbital Energies (Illustrative)
OrbitalEnergy (eV)Localization
HOMO-6.53-iodobenzoyl ring, Iodine atom
LUMO-1.8Benzoyl and ester carbonyl groups
HOMO-LUMO Gap4.7-

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate potentials.

For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the benzoyl and ester carbonyl groups, as these are the most electronegative atoms. The area around the iodine atom would also exhibit a region of negative potential, consistent with its ability to participate in halogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms of the piperidine ring and the aromatic ring.

Prediction of Reactive Sites

The combination of frontier molecular orbital analysis and electrostatic potential mapping allows for the prediction of the most likely sites for chemical reactions.

Nucleophilic Attack: The regions of positive electrostatic potential, particularly the carbon atoms of the carbonyl groups, are the most probable sites for nucleophilic attack. The LUMO distribution further supports this, indicating that these carbon atoms are electrophilic.

Electrophilic Attack: The electron-rich regions, identified by the negative electrostatic potential on the carbonyl oxygen atoms and the aromatic ring, are susceptible to electrophilic attack. The HOMO localization on the 3-iodobenzoyl moiety also points to this region's nucleophilic character.

Radical Attack: The susceptibility to radical attack can also be inferred from the distribution of the frontier molecular orbitals.

Table 2: Predicted Reactive Sites and Their Characteristics
SitePredicted ReactivitySupporting Evidence
Benzoyl Carbonyl CarbonElectrophilic (susceptible to nucleophilic attack)Positive electrostatic potential, LUMO localization
Ester Carbonyl CarbonElectrophilic (susceptible to nucleophilic attack)Positive electrostatic potential, LUMO localization
Carbonyl OxygensNucleophilic (susceptible to electrophilic attack)Negative electrostatic potential
3-iodobenzoyl RingNucleophilic (susceptible to electrophilic aromatic substitution)HOMO localization

Simulations of Reaction Pathways and Transition States

No published studies containing simulations of reaction pathways or the analysis of transition states for this compound were identified.

Mechanistic Insights from Computational Studies

There is no available research detailing mechanistic insights for this compound derived from computational methods.

Prediction of Product Distribution and Selectivity

No literature was found that discusses the use of computational models to predict product distribution or selectivity in reactions involving this compound.

Computational Design of Novel Derivatives with Predicted Reactivity

No research articles or data are available concerning the computational design and in silico prediction of reactivity for novel derivatives based on the this compound scaffold.

Analytical Techniques for Characterization and Quantification in Academic Research

Advanced Chromatographic Separations

Chromatographic techniques are fundamental for assessing the purity of a synthesized compound and for quantifying its presence in various mixtures.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) would be the standard method for determining the purity of Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate. A reversed-phase HPLC method would likely be developed, utilizing a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection would typically be performed using a UV detector, as the benzoyl moiety is a strong chromophore. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any starting materials, by-products, or degradation products. The purity would be determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. For quantitative analysis, a calibration curve would be constructed by analyzing solutions of a known-concentration reference standard.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for thermally stable and volatile compounds. Due to its relatively high molecular weight and polarity, this compound itself is not an ideal candidate for direct GC analysis. The technique would be more applicable if the compound were derivatized to a more volatile form, for instance, through the removal of the polar ester group. However, this is not a common or practical approach for a compound of this nature, and no literature exists to suggest such a method has been developed.

Sophisticated Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are essential for confirming the chemical structure of a newly synthesized molecule like this compound.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., COSY, HSQC, HMBC, NOESY)

A suite of NMR experiments would be required to unambiguously confirm the compound's structure.

¹H NMR: Would show the chemical shifts, integration, and coupling patterns of all hydrogen atoms. One would expect to see distinct signals for the aromatic protons on the iodobenzoyl ring, the methoxy (B1213986) group of the ester, and the various protons on the piperidine (B6355638) ring.

¹³C NMR: Would reveal the number of unique carbon environments, including the carbonyl carbons of the amide and ester, the aromatic carbons, the methoxy carbon, and the carbons of the piperidine ring.

COSY (Correlation Spectroscopy): Would establish which protons are coupled to each other (typically through 2-3 bonds), helping to map out the connectivity of the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over longer ranges (2-3 bonds), which is crucial for connecting the different fragments of the molecule. For example, it would show a correlation from the piperidine protons near the nitrogen to the amide carbonyl carbon, and from the methoxy protons to the ester carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations between protons that are close to each other, helping to confirm the three-dimensional structure.

Without experimental data, a theoretical table of expected shifts cannot be accurately generated.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), typically using an electrospray ionization (ESI) source, would be used to determine the compound's exact mass. This experimental mass would then be compared to the calculated theoretical mass of the protonated molecule ([M+H]⁺) to confirm the elemental formula (C₁₄H₁₆INO₃). The high accuracy of this technique (typically to within 5 parts per million) provides strong evidence for the compound's identity.

Furthermore, tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern. While specific fragmentation data is unavailable, likely fragmentation pathways would include the cleavage of the amide bond and the loss of the methoxycarbonyl group from the piperidine ring. This fragmentation data provides valuable structural information that complements the NMR data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Complex Environments

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes. For a molecule such as this compound, these techniques would be crucial for confirming its structural integrity.

In a hypothetical analysis, the IR spectrum would be expected to show characteristic absorption bands for the various functional groups present. For instance, a strong absorption band would be anticipated in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching vibration of the methyl ester. Another prominent band, likely between 1630-1660 cm⁻¹, would indicate the C=O stretching of the tertiary amide bond formed by the 3-iodobenzoyl group and the piperidine nitrogen. The presence of the aromatic ring would be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-I bond, while having a weaker absorption, would be expected to show a stretching vibration in the far-infrared region, typically around 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring-breathing modes, often give rise to strong Raman signals. The C=O stretching vibrations would also be Raman active. The C-I bond is expected to produce a relatively strong Raman signal due to its high polarizability, making Raman spectroscopy a useful tool for confirming the presence of the iodine substituent.

A data table for the expected vibrational modes is presented below based on typical values for these functional groups.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
Methyl Ester (C=O)Stretching1730-1750 (Strong)1730-1750 (Weak)
Tertiary Amide (C=O)Stretching1630-1660 (Strong)1630-1660 (Moderate)
Aromatic C-HStretching3000-3100 (Moderate)3000-3100 (Strong)
Aromatic C=CStretching1450-1600 (Variable)1450-1600 (Strong)
Aliphatic C-H (piperidine)Stretching2850-2960 (Strong)2850-2960 (Strong)
C-N (piperidine)Stretching1180-1230 (Moderate)1180-1230 (Weak)
C-O (ester)Stretching1000-1300 (Strong)1000-1300 (Weak)
C-IStretching500-600 (Weak)500-600 (Strong)

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For this compound, the primary chromophore is the 3-iodobenzoyl group. The aromatic ring and the carbonyl group of the amide contain π electrons and non-bonding (n) electrons that can be excited to higher energy anti-bonding orbitals (π*).

One would expect to observe π → π* transitions, which are typically of high intensity, and n → π* transitions, which are generally of lower intensity. The benzene (B151609) ring itself exhibits characteristic absorptions, which would be shifted by the presence of the carbonyl and iodo substituents (a bathochromic or red shift). The iodine atom, being a halogen, would likely have a modest effect on the absorption maxima compared to the carbonyl group. A hypothetical UV-Vis spectrum might show a strong absorption band below 250 nm corresponding to the π → π* transitions of the aromatic system and a weaker shoulder at a longer wavelength corresponding to the n → π* transition of the carbonyl group.

A table of expected electronic transitions is provided below.

ChromophoreElectronic TransitionExpected Wavelength (λmax)
Benzoyl groupπ → π~240-280 nm
Carbonyl (amide)n → π~280-320 nm

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique would provide precise information on bond lengths, bond angles, and the conformation of the piperidine ring and the orientation of the 3-iodobenzoyl group.

Single Crystal X-ray Diffraction Methodologies

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern of spots is collected as the crystal is rotated.

The positions and intensities of these spots are used to determine the unit cell dimensions and the space group of the crystal. The data is then used to solve the crystal structure, typically using direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined to determine the precise atomic positions. The final structure would reveal the chair conformation of the piperidine ring, whether the substituents are in axial or equatorial positions, and the torsional angles of the molecule.

A hypothetical data table for single-crystal X-ray diffraction data is presented below.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1290
Z4
R-factor< 0.05

Powder X-ray Diffraction for Polymorph Studies

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing the crystalline nature of a bulk sample and for identifying different crystalline forms, known as polymorphs. Polymorphs have the same chemical composition but different crystal structures, which can lead to different physical properties.

In a PXRD experiment, a powdered sample of this compound would be irradiated with X-rays, and the diffraction pattern would be recorded as a function of the diffraction angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline phase. If the compound can exist in multiple polymorphic forms, each form would produce a unique PXRD pattern. By comparing the PXRD patterns of different batches of the compound prepared under various conditions (e.g., different solvents, temperatures), one could identify and characterize any existing polymorphs. The technique is also essential for quality control to ensure batch-to-batch consistency of the crystalline form.

Emerging Research Directions and Future Outlook for Methyl 1 3 Iodobenzoyl Piperidine 4 Carboxylate in Chemical Science

Exploration of Untapped Synthetic Transformations and Novel Derivatizations

The true potential of Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate lies in its capacity as a versatile chemical intermediate. The aryl iodide moiety is a particularly attractive functional group for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, primarily through transition-metal-catalyzed cross-coupling. This opens the door to a vast chemical space for derivatization.

Key untapped transformations include:

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters would replace the iodine atom with aryl, heteroaryl, or alkyl groups, enabling the synthesis of complex biaryl structures.

Heck and Sonogashira Couplings: These reactions would allow for the introduction of alkenyl and alkynyl groups, respectively, which are valuable functionalities for further chemical manipulation or for their electronic properties.

Buchwald-Hartwig Amination: This would enable the formation of carbon-nitrogen bonds, linking amines to the benzoyl ring and creating derivatives with potential applications in medicinal chemistry.

Carbonylative Couplings: Introducing carbon monoxide in the presence of a suitable nucleophile (e.g., alcohol, amine) can transform the aryl iodide into an ester or amide, further diversifying the molecular structure.

Beyond the aryl iodide, the methyl ester at the piperidine-4-position serves as another handle for derivatization. It can be hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides through aminolysis. These transformations allow for the attachment of different functional units, peptides, or polymeric chains.

Table 1: Potential Cross-Coupling Reactions for Derivatization
Reaction NameCoupling PartnerResulting Functional GroupPotential Application
Suzuki-MiyauraOrganoboron Compound (R-B(OR)₂)Aryl, Heteroaryl, AlkylScaffold modification, library synthesis
HeckAlkene (R-CH=CH₂)AlkenePolymer precursors, functional materials
SonogashiraTerminal Alkyne (R-C≡CH)AlkyneConjugated materials, click chemistry handle
Buchwald-HartwigAmine (R₂NH)AmineBioactive molecule synthesis
C-H ArylationArene/HeteroareneBiaryl/HeterobiarylComplex molecular architectures

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Modern chemical research, particularly in drug discovery and materials science, heavily relies on the rapid synthesis and screening of large compound libraries. nih.govdigitellinc.com this compound is an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) workflows. nih.govelsevierpure.com

Its utility in this context stems from its status as a versatile building block. The aryl iodide provides a single, reliable point of diversification that is compatible with a wide range of robust, well-understood cross-coupling reactions. An automated platform could utilize a stock solution of the core molecule and array it against a library of coupling partners (e.g., boronic acids, amines, alkynes) in microscale reaction vessels. nih.gov This parallel synthesis approach would allow for the generation of hundreds or thousands of unique derivatives with minimal manual intervention, significantly accelerating the discovery of molecules with desired properties.

The development of robust reaction conditions, often a challenge in medicinal chemistry, can be addressed using HTE to screen catalysts, ligands, bases, and solvents on a milligram scale to find optimal protocols for derivatization. nih.govelsevierpure.com

Potential as a Scaffold for Materials Science Applications

The rigid, well-defined three-dimensional structure of the benzoyl-piperidine core makes this compound an intriguing scaffold for the design of new materials.

This compound can be envisioned as a monomer or a precursor to a monomer for polymerization. By leveraging the reactivity of its functional groups, it could be incorporated into polymer backbones to impart specific properties such as rigidity, thermal stability, or refractive index.

For instance, the methyl ester could be converted to a carboxylic acid or an alcohol, which could then participate in condensation polymerizations to form polyesters or polyamides. Alternatively, a polymerizable group, such as a vinyl or acryloyl moiety, could be installed via a cross-coupling reaction at the iodo-position. The subsequent radical polymerization of this functionalized monomer would lead to polymers with pendant benzoyl-piperidine units, which could influence the bulk properties of the material. rsc.org The incorporation of piperidine-containing structures into polymer films has been explored for creating bioactive materials. nih.gov

Table 2: Proposed Polymerization Strategies
Polymerization TypeRequired Modification of ScaffoldPotential Polymer Class
Condensation PolymerizationHydrolysis of ester to di-acid or reduction to diolPolyester, Polyamide
Addition PolymerizationInstallation of a vinyl or acrylate (B77674) group via cross-couplingPolyacrylate, Polystyrene derivative
Ring-Opening PolymerizationConversion to a lactone or lactam derivativePolyester, Polyamide

Self-assembly is a process where molecules spontaneously organize into ordered structures. nih.gov By strategically modifying this compound, it could be engineered into an amphiphilic molecule capable of self-assembly. For example, attaching a long, hydrophobic alkyl chain at the 3-position of the benzoyl ring (via Suzuki coupling) while converting the methyl ester to a hydrophilic group (like a carboxylate salt or a polyethylene (B3416737) glycol chain) would create an amphiphile. Such molecules could self-assemble in aqueous solutions to form micelles, vesicles, or other supramolecular structures. nih.gov These organized systems have potential applications in areas such as drug delivery and nanotechnology. The rigid nature of the central scaffold could provide a level of pre-organization that influences the morphology and stability of the resulting assemblies. nih.gov

Challenges and Opportunities in Process Chemistry and Scale-Up

Translating the synthesis of a complex molecule from a laboratory scale to industrial production presents significant challenges. nih.govresearchgate.net For this compound, the key synthetic step is likely the acylation of a piperidine-4-carboxylate precursor with 3-iodobenzoyl chloride.

Challenges:

Cost of Goods: The price of starting materials, particularly those containing iodine, can be high, impacting the economic viability of a large-scale process.

Purification: The final product and its intermediates may require chromatographic purification on a lab scale. Developing scalable, non-chromatographic methods such as crystallization or distillation is crucial for industrial production. researchgate.net

Reaction Control: Acylation reactions can be exothermic, and managing heat transfer in large reactors is critical for safety and to prevent side reactions.

Waste Management: The use of transition metal catalysts in derivatization reactions necessitates strategies for catalyst removal from the final product and management of metal-containing waste streams.

Opportunities:

Process Optimization: There is an opportunity to develop a more efficient and "green" synthesis. This could involve exploring catalytic (rather than stoichiometric) reagents, minimizing solvent usage, and designing a telescoped process where intermediates are not isolated. nih.gov

Flow Chemistry: Continuous flow processing could offer better control over reaction parameters (temperature, mixing), improve safety, and potentially increase yield and purity compared to batch processing.

Catalyst Development: For derivatization reactions, developing highly active and recyclable catalysts would significantly improve the sustainability and cost-effectiveness of producing derivatives on a large scale.

Conceptual Advancements in Chemical Theory and Prediction Models

While a single molecule, this compound and its subsequent library of derivatives can serve as a valuable dataset for advancing chemical theory and computational models.

Conformational Analysis: The piperidine (B6355638) ring can exist in various chair and boat conformations, and the orientation of the substituents can be predicted using computational chemistry. Synthesizing a series of derivatives and analyzing their structures (e.g., via NMR spectroscopy or X-ray crystallography) would provide experimental data to validate and refine the accuracy of force fields and quantum mechanical calculations used in these predictions.

Reaction Prediction: By systematically performing a matrix of cross-coupling reactions under HTE conditions, the resulting yield and selectivity data can be used as a training set for machine learning algorithms. These models could then predict the outcomes of new, untested reaction combinations, accelerating the discovery of optimal synthetic routes.

QSAR Modeling: If the derivatives are screened for a specific biological activity or material property, the resulting data can be used to build Quantitative Structure-Activity Relationship (QSAR) models. These models correlate specific structural features with the observed activity, providing insights into the design of more potent or effective molecules.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate?

  • Methodology : A common approach involves amide coupling between methyl piperidine-4-carboxylate and 3-iodobenzoic acid using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole hydrate (HOBt) in anhydrous acetonitrile. This method ensures efficient activation of the carboxylic acid for nucleophilic attack by the piperidine nitrogen .
  • Key Considerations : Optimize reaction time (typically 12–24 hrs), stoichiometry (1:1.2 ratio of acid to piperidine ester), and inert atmosphere to prevent hydrolysis of the ester group.

Q. How can the structure of this compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR : Look for characteristic signals such as the methyl ester proton at δ ~3.7 ppm (singlet) and aromatic protons from the 3-iodobenzoyl group in the δ 7.5–8.5 ppm range. The piperidine ring protons appear as multiplets between δ 1.5–3.5 ppm .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak ([M+H]+) at m/z corresponding to C14H16INO3 (calculated: ~414.02) .

Q. What purification methods are recommended for isolating this compound?

  • Chromatography : Use flash column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% ethyl acetate) to separate unreacted starting materials and byproducts.
  • Crystallization : Recrystallize from ethanol or methanol to obtain high-purity crystals (>98%) .

Advanced Research Questions

Q. How does the 3-iodobenzoyl moiety influence the compound’s reactivity in further functionalization?

  • Mechanistic Insight : The iodine atom acts as a directing group for electrophilic aromatic substitution (e.g., Suzuki coupling) and can be replaced via Ullmann or Buchwald-Hartwig reactions to introduce aryl/heteroaryl groups. Microwave-assisted conditions (e.g., 100–120°C, Pd catalysts) enhance reaction efficiency .
  • Case Study : In analogs like ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate, the electron-withdrawing group stabilizes intermediates during hydrazide formation .

Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?

  • Stability Studies : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The ester group is prone to hydrolysis under acidic/basic conditions; neutral buffers (pH 6–8) and low-temperature storage (−20°C) mitigate degradation .
  • Data Example : Piperidine-4-carboxylate derivatives show <5% degradation over 30 days when stored in anhydrous DMSO at −20°C .

Q. How can computational modeling predict the compound’s bioactivity or receptor interactions?

  • Approach : Use molecular docking (e.g., AutoDock Vina) to simulate binding to target proteins like pteridine reductase-1 (PTR1) or muscarinic receptors. Focus on the piperidine ring’s chair conformation and the 3-iodobenzoyl group’s hydrophobic interactions .
  • Validation : Compare computational results with in vitro assays (e.g., IC50 values for enzyme inhibition) to refine models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Scale-Up Issues : Racemization risks increase at high temperatures (>80°C). Use chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiopurity and optimize asymmetric catalysis (e.g., BINAP-Ru complexes) for stereocontrol .
  • Case Example : Microwave-assisted one-pot reactions reduce racemization by shortening reaction times (e.g., 30 mins vs. 24 hrs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-(3-iodobenzoyl)piperidine-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.